2-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
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Overview
Description
2-Methyl-2,7-diazaspiro[45]decane-3,6,8-trione is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between two nitrogen atoms and a trione functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a trione precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,8-diazaspiro[4.5]decane: Similar spirocyclic structure but lacks the trione functional group.
2-tert-butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate: Contains additional ester functional groups.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Features a phenyl group and different functional groups.
Uniqueness
2-Methyl-2,7-diazaspiro[4
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione |
InChI |
InChI=1S/C9H12N2O3/c1-11-5-9(4-7(11)13)3-2-6(12)10-8(9)14/h2-5H2,1H3,(H,10,12,14) |
InChI Key |
ZRMQZBRIJXPKNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCC(=O)NC2=O)CC1=O |
Origin of Product |
United States |
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